Product packaging for 4-Ethynyl-2,6-dimethyl-pyridine(Cat. No.:CAS No. 86520-95-8)

4-Ethynyl-2,6-dimethyl-pyridine

Cat. No.: B1626147
CAS No.: 86520-95-8
M. Wt: 131.17 g/mol
InChI Key: GADAGOMYXYMHKZ-UHFFFAOYSA-N
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Description

Overview of Ethynylpyridine Chemistry and its Academic Significance

Ethynylpyridines are a class of organic compounds that incorporate both a pyridine (B92270) ring and an alkyne functional group. This combination imparts a rich and diverse reactivity profile, making them valuable building blocks in various areas of chemical science. The academic significance of ethynylpyridine chemistry stems from its utility in the synthesis of complex molecules, the development of novel materials with tailored electronic and optical properties, and its applications in medicinal chemistry.

The pyridine moiety, a six-membered heterocycle containing one nitrogen atom, provides a site for coordination to metal centers, hydrogen bonding, and modulation of electronic properties. The alkyne group, with its linear geometry and reactive triple bond, can participate in a plethora of chemical reactions, including cycloadditions, cross-coupling reactions, and polymerizations. The interplay between these two functional groups allows for the construction of intricate molecular architectures. For instance, 2-ethynylpyridine (B158538) has been utilized in the synthesis of various polymers, including poly(2-ethynyl-N-iodopyridinium iodide) and water-soluble ionic conjugated polymers. sigmaaldrich.comresearchgate.net

Furthermore, ethynylpyridines serve as crucial ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These complexes have shown potential in catalysis and as functional materials. The electronic properties of ethynylpyridine-based systems can be fine-tuned by modifying the substituents on the pyridine ring, leading to applications in optoelectronics and sensor technology. mdpi.com For example, the incorporation of an electron-deficient pyrimidine (B1678525) ring in place of a pyridine ring can lead to a blue-shift in the emission of platinum(II) complexes, highlighting the tunability of these systems. mdpi.com

In the realm of medicinal chemistry, the ethynylpyridine scaffold is a key component in the design of biologically active molecules. For example, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) have been investigated as potent and selective noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is a target for therapeutics aimed at treating central nervous system disorders. nih.gov

Positioning of 4-Ethynyl-2,6-dimethyl-pyridine within Pyridine and Alkyne Chemistry

This compound occupies a unique position within the broader fields of pyridine and alkyne chemistry due to its specific substitution pattern. The ethynyl (B1212043) group at the 4-position of the pyridine ring allows for its participation in a wide array of synthetic transformations characteristic of terminal alkynes. These include Sonogashira coupling, click chemistry, and metal-catalyzed cycloaddition reactions, providing a powerful tool for the construction of more complex molecular frameworks. nih.gov

The presence of the two methyl groups at the 2- and 6-positions (the α-positions relative to the nitrogen atom) introduces significant steric hindrance around the nitrogen atom. This steric bulk diminishes the nucleophilicity of the pyridine nitrogen, making this compound a sterically hindered, non-coordinating base. wikipedia.org This property is particularly valuable in organic synthesis where a mild, non-nucleophilic base is required to facilitate reactions without competing side reactions involving the base itself.

The combination of the reactive alkyne functionality and the sterically encumbered basic site makes this compound a bifunctional molecule with orthogonal reactivity. This allows for selective reactions at either the alkyne or the pyridine nitrogen, depending on the reaction conditions and reagents employed. This unique combination of properties positions this compound as a valuable tool for the synthesis of highly substituted and functionally diverse pyridine derivatives.

Below is a data table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
CAS Number 86520-95-8
Appearance Solid

Historical Context and Current Research Trajectories Pertaining to the 2,6-Dimethylpyridine (B142122) Moiety

The 2,6-dimethylpyridine moiety, also known as 2,6-lutidine, has a long history in chemical research. It was first isolated from the basic fraction of coal tar and bone oil. wikipedia.orgorgsyn.org The synthesis of 2,6-lutidine can be achieved through various methods, including the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source. wikipedia.orgorgsyn.org

Historically, 2,6-lutidine has been primarily utilized as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.orgchemicalbook.com Its ability to scavenge protons without interfering with other functional groups has made it an indispensable tool in a multitude of chemical transformations, such as the formation of silyl (B83357) ethers and in oxidation reactions. wikipedia.orgchemicalbook.com The steric hindrance provided by the two methyl groups flanking the nitrogen atom significantly reduces its nucleophilicity compared to pyridine. wikipedia.org

Current research trajectories involving the 2,6-dimethylpyridine moiety are expanding beyond its traditional role as a simple base. Researchers are increasingly exploring its incorporation into more complex molecular architectures to modulate their physical and chemical properties. For instance, the 2,6-dimethylpyridine unit is being integrated into ligands for coordination chemistry, where the steric bulk can influence the coordination geometry and reactivity of the resulting metal complexes.

Furthermore, the functionalization of the 2,6-dimethylpyridine core at other positions, such as the 4-position as seen in this compound, is a growing area of interest. This allows for the development of multifunctional molecules with tailored properties for applications in materials science, catalysis, and medicinal chemistry. The conversion of 2,6-lutidine to dipicolinic acid, which is used as a stabilizer, is another area of its application. taylorandfrancis.com

Below is an interactive data table detailing research findings related to the 2,6-dimethylpyridine moiety:

Research AreaFindingReference
Synthesis Can be synthesized from ethyl acetoacetate, formaldehyde, and ammonia. wikipedia.orgorgsyn.org
Organic Synthesis Acts as a sterically hindered, non-nucleophilic base. wikipedia.orgchemicalbook.com
Oxidation Reactions Used as an additive to improve the efficiency of olefin cleavage to ketones. chemicalbook.com
Coordination Chemistry The steric bulk influences the properties of metal complexes. chemicalbook.com
Materials Science Can be converted to dipicolinic acid, a stabilizer for hydrogen peroxide. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B1626147 4-Ethynyl-2,6-dimethyl-pyridine CAS No. 86520-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)10-8(3)6-9/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAGOMYXYMHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517606
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86520-95-8
Record name 4-Ethynyl-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethynyl 2,6 Dimethyl Pyridine and Structural Analogues

Direct Synthetic Pathways to 4-Ethynyl-2,6-dimethyl-pyridine

The most direct routes to this compound involve the formation of a carbon-carbon bond between the pyridine (B92270) ring at the C-4 position and a two-carbon ethynyl (B1212043) unit. This is typically achieved through advanced cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound. libretexts.orglibretexts.org The Sonogashira coupling reaction is particularly prominent, as it efficiently creates a bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne. wikipedia.orglibretexts.org

The general reaction involves coupling a 4-halo-2,6-dimethylpyridine (where the halogen is typically iodine or bromine for higher reactivity) with a protected or terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov

Recent advancements have also led to the development of copper-free Sonogashira protocols, which are advantageous for avoiding potential issues with copper contamination in the final product. libretexts.orgnih.govnih.gov These systems often employ specialized ligands to facilitate the catalytic cycle. nih.gov

Table 1: Typical Conditions for Sonogashira Coupling

Component Example Role
Aryl Halide 4-Iodo-2,6-dimethylpyridine Electrophile
Alkyne Trimethylsilylacetylene Nucleophile precursor
Palladium Catalyst Pd(PPh₃)₂Cl₂ Primary catalyst
Copper Co-catalyst CuI Activates the alkyne
Base Triethylamine (TEA) Neutralizes HX by-product

| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Reaction medium |

This table presents a generalized set of conditions for the Sonogashira reaction.

Due to the acidity of the terminal alkyne's proton, it is often necessary to use a protecting group during the coupling reaction to prevent side reactions. ccspublishing.org.cn Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are widely employed for this purpose. ccspublishing.org.cn These groups are readily introduced onto acetylene (B1199291) and are stable under the conditions of the Sonogashira coupling. The bulkier TIPS group offers greater stability compared to the TMS group. redalyc.org

Following the successful coupling of the silyl-protected alkyne to the 2,6-dimethylpyridine (B142122) core, the silyl (B83357) group must be removed to yield the terminal alkyne, this compound. This deprotection is most commonly achieved using a fluoride (B91410) source. harvard.edu Tetrabutylammonium fluoride (TBAF) is a frequent choice, typically used in a solvent like THF. ccspublishing.org.cnnih.govgelest.com Other fluoride reagents include hydrofluoric acid (HF) and cesium fluoride (CsF). harvard.edu Alternatively, silver fluoride (AgF) in methanol (B129727) has been shown to be effective for removing TIPS groups under mild conditions. redalyc.org

Table 2: Common Protecting Groups for Terminal Alkynes and Deprotection Methods

Protecting Group Abbreviation Deprotection Reagent(s) Reference(s)
Trimethylsilyl TMS TBAF, K₂CO₃/MeOH ccspublishing.org.cn
Triethylsilyl TES TBAF, Catecholborane/Wilkinson's Catalyst nih.govgelest.com
tert-Butyldimethylsilyl TBDMS/TBS TBAF, HF, Acetic Acid nih.govgelest.com
Triisopropylsilyl TIPS TBAF, AgF redalyc.orgnih.gov

This interactive table summarizes common protecting groups and their respective deprotection conditions.

Synthesis of Related Ethynylpyridine Scaffolds for Comparative Studies

To understand the properties and reactivity of this compound, it is often synthesized alongside related structures for comparative analysis.

The synthesis of simpler mono-ethynylpyridines, such as 4-ethynylpyridine, can be achieved from precursors like 4-vinylpyridine. scispace.com For bis(ethynyl)pyridine derivatives, di-halogenated pyridines serve as the starting material. For instance, 2,6-dibromopyridine (B144722) can be subjected to a double Sonogashira coupling reaction with a protected alkyne to install two ethynyl groups on the pyridine ring. The synthesis of bis-triazolyl-pyridine derivatives often starts from a pyridine scaffold which is functionalized to carry azide (B81097) groups, followed by a "click chemistry" reaction with alkynes. mdpi.com

Pyridinedicarboxylates containing ethynyl groups are valuable compounds, often used in the construction of complex ligands and functional materials. The synthesis typically begins with a halogenated pyridinedicarboxylate ester. For example, a dimethyl 4-chloropyridine-2,6-dicarboxylate can undergo a Sonogashira coupling with a suitable alkyne to introduce the ethynyl moiety while the carboxylate groups remain for further derivatization. The synthesis of bis-pyridine derivatives has been reported starting from 2,6-pyridinedicarboxylic acid monomethyl ester, which could be adapted to include an ethynyl group. xynu.edu.cn

Precursor Chemistry and Derivatization of the 2,6-Dimethylpyridine Core

The synthesis of this compound is critically dependent on the availability of a suitable precursor, namely a functionalized 2,6-dimethylpyridine core.

The 2,6-dimethylpyridine (2,6-lutidine) unit itself can be synthesized through methods like the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation. nih.gov A classical method involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia (B1221849), followed by a series of oxidation, saponification, and decarboxylation steps. orgsyn.org

For the crucial Sonogashira coupling, a halogenated precursor is required. 4-Chloro-2,6-dimethylpyridine is a key intermediate. It can be prepared from 2,6-dimethyl-4-pyridone (which is accessible from dehydroacetic acid) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). google.com The corresponding 4-iodo or 4-bromo derivatives can be prepared through analogous halogenation reactions or via Sandmeyer-type reactions from a 4-amino precursor.

Furthermore, the methyl groups of the 2,6-dimethylpyridine core can be derivatized. For example, oxidation with potassium permanganate (B83412) (KMnO₄) converts the methyl groups to carboxylic acids, yielding pyridine-2,6-dicarboxylic acid. davidpublisher.com This diacid can then be esterified to form diesters like dimethyl 2,6-pyridinedicarboxylate, which are precursors for more complex structures. davidpublisher.com

Chemical Reactivity and Derivatization of 4 Ethynyl 2,6 Dimethyl Pyridine

Reactions at the Ethynyl (B1212043) Functionality

The terminal C-H bond of the ethynyl group is acidic, making it a prime site for deprotonation and subsequent reactions with electrophiles, particularly metal-based reagents.

The ethynyl group readily undergoes metallation upon treatment with organometallic reagents from both main group and transition metals. Research has shown that 4-ethynyl-2,6-lutidine reacts with various Group 13 trialkyls, including trimethylaluminium (AlMe₃), triethylaluminium (AlEt₃), trimethylgallium (B75665) (GaMe₃), triethylgallium (B73383) (GaEt₃), and trimethylindium (B1585567) (InMe₃). nih.govrsc.org In these reactions, the metal alkyl abstracts the terminal acetylenic proton, leading to the formation of a metal acetylide and the corresponding alkane as a byproduct. nih.gov

For instance, the reaction with trimethylaluminium results in the formation of a dimethylaluminium acetylide derivative. The products of these reactions with aluminium and indium were characterized as monomers with coordinated tetrahydrofuran (B95107) (THF) molecules when crystallized from that solvent. nih.govrsc.org In contrast, the gallium derivative was found to form a coordination polymer when crystallized from benzene. nih.govrsc.org

A notable reaction occurs with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov This reaction proceeds via a deprotonation pathway to yield a zwitterionic species, which can be described as an intramolecular Lewis acid-base pair. nih.govrsc.org

Table 1: Metallation Reactions of 4-Ethynyl-2,6-dimethyl-pyridine

Reagent Metal Group Product Description Reference
AlMe₃, AlEt₃ Main Group (Al) Metallation of the ethynyl group via alkane extrusion. nih.gov nih.gov
GaMe₃, GaEt₃ Main Group (Ga) Forms a coordination polymer from benzene. nih.govrsc.org nih.govrsc.org
InMe₃ Main Group (In) Forms a monomer with coordinated THF molecules. nih.govrsc.org nih.govrsc.org

The formation of anionic species from this compound is primarily achieved through the deprotonation of the terminal alkyne. This process is fundamental to the metallation reactions described previously. The reaction with strong bases or organometallic compounds results in the formation of a lutidinyl acetylide anion.

The synthesis of symmetric 1,3-diynes through the oxidative homocoupling of terminal alkynes, often referred to as the Glaser coupling, is a fundamental reaction in organic chemistry. While specific studies on the oligomerization of this compound are not detailed in the provided sources, the general methodology is highly applicable. These reactions typically employ a copper salt, often in the presence of an amine base and an oxidant like oxygen. acs.org

A highly efficient and reusable catalytic system for such homocoupling reactions involves a cationic 2,2′-bipyridyl palladium(II)/CuI system. rsc.org This system has been shown to catalyze the homocoupling of a variety of terminal alkynes in good to excellent yields under mild, aerobic conditions in water. rsc.org For a substrate like this compound, this would result in the formation of 1,4-bis(2,6-dimethylpyridin-4-yl)buta-1,3-diyne, an example of a simple oligomer. The efficiency of these couplings can be critically dependent on the choice of base and ligands. acs.org

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons and is basic. However, its reactivity is significantly modulated by the presence of two methyl groups in the ortho positions (positions 2 and 6). These methyl groups exert a significant steric effect, hindering the approach of electrophiles and other reagents to the nitrogen atom. wikipedia.orgchemicalbook.com

This steric hindrance makes this compound, like its parent compound 2,6-lutidine, a weakly nucleophilic base. wikipedia.orgchemicalbook.com While it readily undergoes protonation to form the corresponding lutidinium salt, its ability to act as a nucleophile in substitution reactions or as a ligand for metal centers is diminished compared to less hindered pyridines. wikipedia.org This property is often exploited in organic synthesis, where 2,6-lutidine is used as a non-nucleophilic acid scavenger. chemicalbook.com

Investigation of Redistribution Reactions and Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the generation of complex molecules and materials that can adapt their structure in response to external stimuli. hud.ac.uk

Interestingly, derivatives of this compound have been shown to participate in such processes. Specifically, the aluminium-containing products formed from the metallation of this compound with AlMe₃ and AlEt₃ exhibit redistribution reactions of their substituents. nih.govrsc.org This indicates that the bonds formed are labile and can undergo exchange, a key feature of dynamic covalent systems.

The reaction between 4-ethynyl-2,6-lutidine and B(C₆F₅)₃ to form an intramolecular Lewis acid-base pair is another prime example of the principles underlying DCC. nih.gov The system contains both a Lewis basic site (the pyridine nitrogen) and a functional group that can react with a Lewis acid, leading to a reversible interaction and the formation of a thermodynamically stable product. The reversible nature of such bonds allows for "error checking" and "proof-reading" during assembly processes, leading to the most stable product under equilibrium control. hud.ac.uk

Coordination Chemistry of 4 Ethynyl 2,6 Dimethyl Pyridine As a Ligand

Design and Synthesis of Metal Complexes Utilizing 4-Ethynyl-2,6-dimethyl-pyridine

The synthesis of metal complexes with 4-ethynyl-2,6-dimethylpyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as solids and are often characterized by a variety of spectroscopic and analytical techniques. The design of these complexes is guided by the desired properties, such as specific coordination geometries, electronic properties, or catalytic activity.

Copper(I) ions readily form complexes with 4-ethynyl-2,6-dimethylpyridine. The synthesis of these complexes often involves the self-assembly of the ligand with a copper(I) salt, such as copper(I) iodide or copper(I) bromide. The resulting complexes can be either homoleptic, containing only 4-ethynyl-2,6-dimethylpyridine as a ligand, or heteroleptic, incorporating other ligands as well.

Spectroscopic techniques are crucial for the characterization of these copper(I) complexes. In the infrared (IR) spectra, the stretching frequency of the C≡C triple bond is a key diagnostic feature. mdpi.com For instance, in copper complexes, this stretching frequency is observed around 2218-2221 cm⁻¹. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the complexes in solution. mdpi.com The chemical shifts of the pyridine (B92270) ring protons are particularly sensitive to coordination with the copper(I) ion. mdpi.com

Spectroscopic Data for a Representative Copper(I) Complex with an Ethynylpyridine Derivative
TechniqueObserved FeatureValue
FT-IRν(C≡C)2218 cm⁻¹
¹H-NMRPyridyl Protonsδ 8.60-8.17 ppm
¹³C-NMRC=N Carbonδ 155 ppm
¹³C-NMR-C≡C- Carbonsδ 120.83 ppm

4-Ethynyl-2,6-dimethylpyridine also coordinates with divalent metal ions such as zinc(II) and iron(II). The synthesis of these complexes typically involves the reaction of the ligand with a salt of the respective metal, such as zinc chloride or iron(II) chloride, in a suitable solvent. The coordination of 2,6-pyridyl diamides with divalent metals like Cu(II), Ni(II), and Zn(II) has been shown to occur under mild conditions. nih.gov The stoichiometry of the resulting complexes can vary depending on the reaction conditions and the nature of the metal ion. For instance, the reaction of 4'-phenyl-2,2':6',2"-terpyridine with iron(II) can lead to the formation of a [Fe(Phterpy)₂]²⁺ complex. researchgate.net

The characterization of these complexes relies on techniques such as IR spectroscopy, which can confirm the coordination of the pyridine nitrogen, and elemental analysis to determine the metal-to-ligand ratio. nih.gov

The methyl groups at the 2 and 6 positions of the pyridine ring in 4-ethynyl-2,6-dimethylpyridine exert significant steric hindrance. This steric bulk can influence the coordination number and geometry of the resulting metal complexes. For example, the steric effects of methyl groups in a zinc(II)-4,4'-bipyridine-carboxylato system led to significant changes in the coordination network. rsc.org This steric pressure can prevent the coordination of a large number of ligands around the metal center, often favoring lower coordination numbers. The steric hindrance can also affect the bond angles and distances within the coordination sphere, leading to distorted geometries. In some cases, the steric clash between the methyl groups and other ligands can even prevent the formation of certain types of complexes altogether. The percent buried volume (% Vbur), a measure of steric hindrance, has been used to show similar steric environments around copper in a series of 2,6-dimethylpyridyl-linked Cu-CNC complexes. nih.gov

Electrochemical Properties of Derived Metal Complexes

The electrochemical properties of metal complexes derived from 4-ethynyl-2,6-dimethylpyridine are of interest for their potential applications in areas such as catalysis and molecular electronics. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. Copper(I) complexes containing pyridine ligands attached to 4-ethynyl ferrocene (B1249389) have been shown to exhibit interesting electrochemical properties. mdpi.com Similarly, 2,6-dimethylpyridyl-linked Cu-CNC complexes have displayed a quasi-reversible Cu(II)/Cu(I) couple in cyclic voltammetry studies, with the redox potential being influenced by the electronic nature of other substituents on the ligand framework. nih.gov

Electrochemical Data for a Representative Copper Complex
Complex TypeRedox CoupleObservation
2,6-dimethylpyridyl-linked Cu-CNC complexCu(II)/Cu(I)Quasi-reversible

Structural Elucidation of Coordination Compounds by X-ray Crystallography

For complexes with other metals, such as a tetranuclear copper(II) complex with 2-ethylpyridine, X-ray diffraction showed a [Cu₄(μ₄-O)(μ₂-Cl)] core. nih.gov The detailed structural information obtained from X-ray crystallography is essential for understanding the structure-property relationships in these coordination compounds.

Crystallographic Data for a Heteroleptic Copper(I) Complex
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Coordination GeometryDistorted Tetrahedral

Advanced Spectroscopic Characterization in Academic Research

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing key information about its conjugated systems and photophysical behavior.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of 4-Ethynyl-2,6-dimethyl-pyridine is expected to be dominated by π→π* transitions originating from the conjugated π-system of the pyridine (B92270) ring and the ethynyl (B1212043) group. The substitution of the pyridine ring with an ethynyl group is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, indicating an extension of the conjugated system.

Fluorescence and luminescence are emission processes where a molecule returns to its electronic ground state from an excited state by emitting a photon. Many pyridine derivatives are known to be fluorescent. The study of this compound would involve measuring its emission spectrum, fluorescence quantum yield (the efficiency of the fluorescence process), and excited-state lifetime. These properties are highly sensitive to the molecular structure and its environment. While some pyridine-based luminogens are known to exhibit aggregation-induced emission, the specific luminescent properties of this compound remain uncharacterized in the available academic sources. Current time information in Apache County, US.

Table 2: Expected Electronic and Photophysical Characterization of this compound Note: The following table describes the type of information that would be obtained from these studies. No specific experimental data was found in the searched literature. | Technique | Parameter | Information Provided | | :--- | :--- | :--- | | UV-Vis Spectroscopy | Absorption Maxima (λmax) | Wavelengths of maximum light absorption, indicating energies of π→π* electronic transitions within the conjugated system. | | Fluorescence Spectroscopy | Emission Maxima (λem) | Wavelengths of maximum emitted light, revealing the energy of the fluorescent transition from the excited state to the ground state. | | Photoluminescence Quantum Yield (ΦF) | A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | | Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "molecular fingerprint," showing characteristic absorption bands corresponding to the different functional groups present. For this compound, FT-IR is an effective tool for confirming the presence of its key structural features.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound Note: Wavenumbers (cm⁻¹) are approximate and based on standard functional group frequencies. No specific published experimental data was found.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
C-H Stretch (Alkyne) Terminal -C≡C-H ~3300 A sharp, characteristic band for the stretching of the bond between the sp-hybridized carbon and hydrogen.
C≡C Stretch (Alkyne) Internal -C≡C- ~2100-2260 A weak to medium intensity band for the stretching of the carbon-carbon triple bond.
C-H Stretch (Aromatic) Pyridine Ring C-H ~3000-3100 Absorption bands corresponding to the stretching of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic) Methyl -CH₃ ~2850-3000 Absorption bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl groups.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique in chemical research for the precise determination of a compound's molecular weight and for gaining insights into its structure through fragmentation analysis. For this compound (C₉H₉N), mass spectrometry confirms its molecular identity by measuring the mass-to-charge ratio (m/z) of its molecular ion and its various adducts. scbt.comnih.gov

The monoisotopic mass of this compound is calculated to be 131.0735 Da. uni.lu In high-resolution mass spectrometry (HRMS), this precise mass is a key identifier. Typically, under soft ionization techniques like Electrospray Ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺, with an expected m/z of approximately 132.0808. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

While detailed experimental fragmentation data from techniques like Electron Ionization (EI) is not extensively published, the structure of this compound suggests predictable fragmentation pathways. Common fragmentation would likely involve the loss of a methyl group (–CH₃, 15 Da) or cleavage related to the ethynyl group.

Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape in the gas phase, provide further characterization.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Type Predicted m/z Predicted Collision Cross Section (Ų)
[M+H]⁺ 132.08078 124.4
[M+Na]⁺ 154.06272 136.0
[M+K]⁺ 170.03666 132.5
[M+NH₄]⁺ 149.10732 143.3
[M]⁺ 131.07295 119.5

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While direct EPR studies on radical species of this compound are not widely documented in the reviewed literature, its chemical structure suggests a high potential for involvement in radical-mediated reactions.

The ethynyl group is known to participate in radical addition reactions. acs.org Research on analogous compounds, such as other ethynyl-substituted aromatics, has shown that they can undergo reactions involving free radical pathways. For instance, mechanistic studies on the synthesis of thienoacenes from ethynyl precursors have been probed using radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), which significantly impacts reaction yields, suggesting the involvement of radical intermediates. acs.org Similarly, photoirradiation of bromoethynyl compounds can lead to the homolytic cleavage of the C–Br bond to generate bromine radicals, which then propagate further reactions. acs.org

In the context of this compound, a radical species could theoretically be generated through several mechanisms:

Addition to the Alkyne: A radical species could add across the triple bond, resulting in a vinyl radical.

Hydrogen Abstraction: Abstraction of a hydrogen atom from one of the methyl groups could form a benzyl-type radical.

Single Electron Transfer (SET): The pyridine ring could accept or donate an electron to form a radical cation or anion.

Should such a transient paramagnetic species be formed, EPR spectroscopy would be the definitive tool for its identification. An EPR spectrum would provide crucial information, including the g-factor and hyperfine coupling constants, which would help to determine the location and electronic environment of the unpaired electron within the molecule. For example, the magnitude of the hyperfine coupling to the nitrogen atom of the pyridine ring and the protons on the methyl groups would allow for precise mapping of the spin density distribution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules like 4-Ethynyl-2,6-dimethyl-pyridine. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry, by finding the minimum energy state. nih.gov

From a DFT calculation, fundamental parameters such as bond lengths, bond angles, and dihedral angles are obtained. These structural parameters are crucial for understanding the molecule's steric and electronic environment. Furthermore, DFT provides insights into the distribution of electron density, allowing for the calculation of atomic charges, which helps in identifying reactive sites within the molecule. For pyridine (B92270) derivatives, DFT has been successfully used to perform geometric optimization and analyze electronic features. mdpi.comnih.gov

Table 1. Representative Optimized Geometric Parameters for this compound Calculated via DFT (e.g., B3LYP/6-311G(d,p) level).
ParameterAtoms InvolvedCalculated Value
Bond LengthC≡C (ethynyl)~1.21 Å
Bond LengthC-C (ring-ethynyl)~1.43 Å
Bond LengthC-N (pyridine ring)~1.34 Å
Bond LengthC-C (ring-methyl)~1.51 Å
Bond AngleC-C≡C~179°
Bond AngleC-N-C (pyridine ring)~117°

Note: The values in Table 1 are illustrative and represent typical results obtained from DFT calculations for similar molecular structures.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely employed to predict spectroscopic properties. researchgate.net These calculations can simulate the absorption of light by a molecule, providing information about its electronic transitions. The predicted UV-Vis absorption spectrum, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, can be correlated with experimental data to understand the nature of the electronic excitations, which are often dominated by transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org

In addition to electronic spectra, DFT is used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific spectral peaks can be assigned to the stretching, bending, or twisting of particular bonds or functional groups within the this compound molecule, such as the C≡C stretch of the ethynyl (B1212043) group or the C-N stretching vibrations within the pyridine ring.

Table 2. Predicted Spectroscopic Data for this compound.
Spectroscopy TypeParameterPredicted ValueAssignment
UV-Vis (TD-DFT)λmax~260-280 nmπ → π* transition
IR (DFT)Vibrational Frequency~3300 cm-1≡C-H stretch
IR (DFT)Vibrational Frequency~2150 cm-1C≡C stretch
IR (DFT)Vibrational Frequency~1580 cm-1Pyridine ring C=N/C=C stretch

Note: The data in Table 2 are representative examples based on calculations for analogous compounds and serve for illustrative purposes.

Molecular Modeling of Interactions and Assemblies

Molecular modeling encompasses a range of computational techniques used to study how individual molecules interact to form larger, ordered structures known as supramolecular assemblies. For a molecule like this compound, with its aromatic ring and π-system in the ethynyl group, modeling can predict its behavior in the solid state or in solution.

These models can simulate how molecules pack in a crystal lattice or self-assemble into larger aggregates. mdpi.com The planar pyridine ring and the linear ethynyl group make π-π stacking a likely mode of interaction, where the electron-rich π-systems of adjacent molecules align. Computational studies can quantify the strength and geometry of these interactions, which are critical for designing materials with specific electronic or optical properties. Such modeling is instrumental in the field of crystal engineering, where the goal is to design molecules that will crystallize in a predetermined structure.

Investigation of Intermolecular and Intramolecular Interactions

A molecule's properties are governed by a complex interplay of forces both within the molecule (intramolecular) and between adjacent molecules (intermolecular). libretexts.org

Intramolecular interactions are the forces that hold the atoms of the this compound molecule together. libretexts.org These are primarily strong covalent bonds. Computational analysis can also reveal more subtle intramolecular effects, such as weak hydrogen bonds or steric strain caused by the methyl groups adjacent to the nitrogen atom. For instance, studies on similar structures have revealed intramolecular chalcogen bonds that define the molecular conformation. nih.gov

Intermolecular interactions are weaker forces that dictate how molecules recognize and bind to one another. harvard.edu For this compound, several types of intermolecular interactions are plausible:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from other molecules.

π-π Stacking: The aromatic pyridine ring can interact with the rings of neighboring molecules.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the ethynyl group can interact with the π-electron cloud of an adjacent pyridine ring.

Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegative nitrogen atom, leading to electrostatic interactions between molecules.

Computational tools like Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) can be used to identify and quantify these weak interactions, revealing which forces are most significant in stabilizing a dimer or a crystal structure. mdpi.com

Energy Gap Calculations and Optoelectronic Properties Prediction

The optoelectronic properties of an organic molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). scirp.org

This energy gap is a critical parameter for predicting a molecule's electronic behavior:

Reactivity: A small energy gap generally implies higher reactivity.

Electronic Absorption: The energy gap corresponds roughly to the energy required to excite an electron from the ground state to the first excited state, thus relating to the wavelength of light the molecule absorbs. scirp.org

Conductivity: In materials science, a smaller energy gap is often desirable for organic semiconductors, as it facilitates the movement of electrons.

DFT calculations are a standard method for computing HOMO and LUMO energies. researchgate.net By analyzing the distribution of these orbitals, one can understand the nature of electronic transitions. For many π-conjugated systems, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. Fine-tuning the molecular structure, for instance by adding different substituent groups, can modulate the HOMO and LUMO levels and thus tailor the energy gap and resulting optoelectronic properties for specific applications, such as in organic light-emitting diodes (OLEDs) or solar cells. mdpi.comchemrxiv.orgmdpi.com

Table 3. Representative Frontier Orbital Energies and Energy Gap for this compound.
ParameterCalculated Value (eV)Significance
EHOMO~ -6.5 eVCorresponds to the electron-donating ability (ionization potential).
ELUMO~ -1.0 eVCorresponds to the electron-accepting ability (electron affinity).
Energy Gap (ΔE)~ 5.5 eVInfluences color, reactivity, and potential as an electronic material.

Note: The values in Table 3 are illustrative and based on typical DFT results for similar aromatic, nitrogen-containing heterocyclic compounds.

Applications of 4 Ethynyl 2,6 Dimethyl Pyridine in Advanced Materials Science

Design and Development of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to technologies like displays, lighting, and sensors. The incorporation of pyridine-based ligands is a common strategy in the design of these materials due to their electronic properties and ability to coordinate with metal ions.

Light-Emitting Materials and Devices

Fluorescent Sensors and their Tunability

The development of fluorescent sensors for detecting specific ions or molecules is a significant area of research. The pyridine (B92270) unit can act as a binding site for metal ions, and a change in the fluorescent properties of the molecule upon binding can signal the presence of the target analyte. Research has been conducted on diarylethene derivatives containing a 4,6-dimethylpyrimidine (B31164) unit (a different heterocyclic system) which act as multi-responsive fluorescent sensors for zinc ions (Zn²⁺). nih.govresearchgate.net These sensors exhibit a "turn-on" fluorescence response with high selectivity. nih.govresearchgate.net While this demonstrates the potential of similar structures, there is currently no specific literature describing the use of 4-Ethynyl-2,6-dimethyl-pyridine as a fluorescent sensor.

Polymer and Metallosupramolecular Polymer Systems

The terminal alkyne and the nitrogen atom of the pyridine ring make this compound a candidate for polymerization and the formation of metallosupramolecular assemblies. The ethynyl (B1212043) group can undergo polymerization reactions, while the pyridine can coordinate to metal centers to form extended, ordered structures. There is currently no available research specifically documenting the use of this compound as a monomer or ligand in such systems.

Fabrication of Molecular Machines and Switches (e.g., Rotaxane-type Structures)

Molecular machines are complex molecules that can perform a specific function in response to an external stimulus. The construction of these machines often relies on interlocking components like rotaxanes. The pyridine group is a common component in the templates used to synthesize such structures. However, there are no specific reports on the use of this compound in the fabrication of molecular machines or switches.

Advanced Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics. sigmaaldrich.com The performance of these materials depends on the electronic properties and intermolecular organization of the constituent molecules. While π-conjugated polymers and small molecules are key to this field, research detailing the application or performance of this compound as an organic semiconductor is not currently available. sigmaaldrich.com

Molecular Magnets

Molecular magnets are materials in which individual molecules behave as tiny magnets. Their design often involves the assembly of metal ions and organic ligands into specific structures. The pyridine moiety is frequently used as a ligand to link metal centers. Despite this, there is no specific research that reports the use of this compound in the synthesis of molecular magnets.

Supramolecular Chemistry and Self Assembly Principles

Exploration of Non-Covalent Interactions for Assembly

The directed assembly of 4-ethynyl-2,6-dimethyl-pyridine into larger structures is governed by a variety of non-covalent interactions. mdpi.com These weak forces, when acting cooperatively, can lead to the formation of stable and highly organized supramolecular systems.

Hydrogen Bonding Involving Ethynyl (B1212043) and Pyridine (B92270) Moieties

The structure of this compound features two key sites for hydrogen bonding. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. quora.com Conversely, the terminal hydrogen atom of the ethynyl group is weakly acidic and can function as a hydrogen bond donor. acs.org

Halogen Bonding in Co-crystallization Strategies

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govacs.org The nitrogen atom of the pyridine ring in this compound is an effective halogen bond acceptor site. oup.com This property is widely exploited in crystal engineering through co-crystallization with potent halogen bond donors, such as perfluorinated iodobenzenes. nih.govrsc.org

The strength of the halogen bond can be tuned by modifying the electron-withdrawing character of the groups attached to the halogen donor. nih.gov Co-crystallization of various pyridine derivatives with donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) consistently leads to the formation of strong and directional C–I···N halogen bonds, which dictate the resulting supramolecular architecture. oup.com These interactions can lead to the formation of discrete assemblies, 1D infinite chains, or more complex 2D and 3D networks. nih.gov The reliability of the pyridine nitrogen as an acceptor makes this compound a predictable component for designing such halogen-bonded co-crystals. acs.orgacs.org

Halogen Bond DonorPyridine Derivative AcceptorInteraction TypeKey Finding
1,4-diiodotetrafluorobenzeneVarious mono-pyridinesC–I···NFormation of discrete dimers or trimers. oup.com
1,3,5-triiodo-2,4,6-trifluorobenzeneBenzoylpyridinesI···N and I···OBenzoylpyridine acts as a ditopic acceptor, forming chains. acs.org
N-iodosuccinimide2,2′-bipyridine derivativesI···NFormation of cocrystals with bent bipyridine moieties. acs.org
1,4-dibromotetrafluorobenzenePyrazinamideBr···NDominant supramolecular bond established with pyrazinyl nitrogen. rsc.org

Anion-π Interactions

Anion-π interactions are attractive forces between an anion and the face of an electron-deficient (π-acidic) aromatic ring. acs.orgnih.govrsc.org While π-systems are typically considered electron-rich, their quadrupole moment can create a region of positive electrostatic potential suitable for interacting with anions. rsc.org The pyridine ring of this compound is not strongly π-acidic in its neutral state. However, its electron density can be significantly reduced through protonation of the nitrogen atom or coordination to a metal cation.

This induced π-acidity makes the face of the pyridinium (B92312) ring a viable site for anion-π interactions. acs.orgresearchgate.net These interactions, though often overlooked, can play a pivotal role in the self-assembly of charged species and in the stabilization of crystal structures, often working in concert with other non-covalent forces like hydrogen bonding. rsc.org The generality and strength of anion-π interactions provide another tool for controlling the assembly of structures incorporating the this compound motif, particularly in the presence of acids or metal salts. nih.gov

Construction of Discrete Supramolecular Architectures

The specific geometry and interaction capabilities of this compound make it an excellent building block for creating larger, discrete supramolecular structures with well-defined shapes and cavities.

Self-Assembly of Macrocycles and Foldamers

The rigid, linear geometry conferred by the ethynyl group makes this compound an ideal component for the synthesis of macrocycles. nih.gov These cyclic structures can be prepared through methods like oxidative coupling of precursors bearing terminal alkyne groups. nih.gov Research on related systems, such as pyridine-2,6-diimine-linked macrocycles, shows that these molecules can cooperatively self-assemble into higher-order structures like nanotubes. nih.gov This assembly is often driven by stacking interactions and can be triggered by stimuli such as the addition of acid, which protonates the pyridine nitrogen. nih.gov

The predictable angles and rigidity of ethynyl-pyridine units are also valuable in the design of foldamers—oligomers that adopt specific, folded secondary structures stabilized by non-covalent interactions. The defined structure of this compound helps to pre-organize the oligomer chain, facilitating the folding process into well-defined conformations.

Formation of Supramolecular Cages and Networks

Supramolecular cages are discrete, three-dimensional structures with internal cavities capable of encapsulating guest molecules. frontiersin.org The construction of these cages often relies on coordination-driven self-assembly, where linear, ditopic ligands are combined with metal ions that enforce specific coordination angles. anu.edu.aunih.govacs.org Ligands incorporating the ethynyl-pyridine motif are well-suited for this purpose, acting as the "edges" or "faces" of the resulting polyhedral cage. anu.edu.au For example, palladium(II) ions are frequently combined with pyridyl-based ligands to form spherical [Pd₂L₄]⁴⁺ or larger cages. anu.edu.auacs.org

Furthermore, the same non-covalent interactions that guide assembly on a smaller scale can be extended to create infinite 2D or 3D networks. The directional nature of both hydrogen bonding and halogen bonding involving the this compound unit allows for the programmed assembly of extended, crystalline networks with potential applications in materials science.

Templated Synthesis of Supramolecular Systems

The templated synthesis of supramolecular systems is a sophisticated strategy that utilizes a molecular or ionic template to guide the formation of a specific host molecule from its constituent parts. This approach is instrumental in creating complex structures with high precision. However, there is no available research that demonstrates the use of this compound as either a building block or a templating agent in such synthetic methodologies. The ethynyl functionality and the substituted pyridine ring are features often exploited in supramolecular chemistry for their coordination and directional bonding capabilities, yet their application in the context of templated synthesis involving this specific compound has not been reported.

Control of Folding/Unfolding Processes in Metallofoldamers

Metallofoldamers are synthetic oligomers that fold into well-defined three-dimensional structures upon coordination with metal ions. The ability to control their folding and unfolding processes is a key area of research with potential applications in molecular sensing, catalysis, and materials science. This control is often achieved by external stimuli that modulate the metal-ligand interactions. Although pyridine and ethynyl moieties are known to be effective ligands in the construction of metallofoldamers, no studies have been found that specifically investigate the use of this compound to control the conformational dynamics of these systems. The influence of the methyl groups on the 2 and 6 positions of the pyridine ring, combined with the electronic properties of the 4-ethynyl group, could theoretically impact the stability and responsiveness of metallofoldamer structures, but this remains a subject for future investigation.

Catalytic Applications of 4 Ethynyl 2,6 Dimethyl Pyridine Derivatives

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) moiety is a cornerstone in coordination chemistry, serving as a versatile ligand for a vast array of transition metals. The derivatization of the pyridine core allows for the fine-tuning of its electronic and steric properties, thereby influencing the activity and selectivity of the resulting metal catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions

A comprehensive review of the scientific literature indicates that 4-ethynyl-2,6-dimethylpyridine has not been specifically reported as a ligand in transition metal-catalyzed cross-coupling reactions. While pyridine-based ligands are common in reactions like Suzuki, Heck, and Negishi couplings, the catalytic activity of complexes derived from this particular substituted pyridine remains an unexplored area of research. The combination of its sterically hindered nitrogen donor and the terminal alkyne presents a unique scaffold that could potentially offer novel reactivity or selectivity in such transformations. The development of well-defined palladium(II) precatalysts, for instance, has been a significant advancement for cross-coupling reactions, often utilizing specialized phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. nih.gov The potential for 4-ethynyl-2,6-dimethylpyridine to act as or be converted into a ligand for such systems is yet to be investigated.

Frustrated Lewis Pair (FLP) Systems Incorporating 4-Ethynyl-2,6-dimethyl-pyridine

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases whose steric bulk prevents the formation of a classical adduct. researchgate.net This "frustration" leaves the reactivity of both the acid and base available to activate small molecules. The sterically hindered nature of the 2,6-dimethylpyridine (B142122) (2,6-lutidine) core makes it an ideal Lewis base component for FLP chemistry.

Activation of Small Molecules (e.g., Dihydrogen, Carbon Dioxide)

The parent compound, 2,6-lutidine, has been successfully employed as the Lewis base in FLP systems for the activation of small molecules like dihydrogen (H₂) and carbon dioxide (CO₂). researchgate.netcardiff.ac.uk When combined with a strong, bulky Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the resulting FLP can heterolytically cleave the H-H bond. researchgate.netcardiff.ac.uk This process typically forms a lutidinium cation and a hydridoborate anion.

Similarly, FLPs based on 2,6-lutidine can activate CO₂. cardiff.ac.uk For instance, the reaction of the [2,6-lutidine/B(C₆F₅)₃] FLP with H₂ and CO₂ under pressure yields the lutidinium boro-formate salt, demonstrating the fixation of carbon dioxide. cardiff.ac.uk The general concept of FLP-mediated small molecule activation has been a subject of extensive research, highlighting its potential for metal-free catalysis in hydrogenation and CO₂ reduction. nih.govnih.govrsc.orgmdpi.comrsc.org

While direct experimental studies on FLPs incorporating 4-ethynyl-2,6-dimethylpyridine are not present in the literature, its structural similarity to 2,6-lutidine strongly suggests its potential in this area. The primary difference is the presence of the 4-ethynyl substituent. This group is expected to have a modest electron-withdrawing effect on the pyridine ring, which would slightly decrease the basicity of the nitrogen atom compared to 2,6-lutidine. This modulation of basicity could, in turn, influence the thermodynamics and kinetics of small molecule activation by an FLP system containing it. The alkyne moiety also presents a potential site for secondary reactions or for tethering the FLP to a support.

Table 1: Examples of Small Molecule Activation by 2,6-Lutidine-Based Frustrated Lewis Pairs

Lewis BaseLewis AcidSmall MoleculeActivated ProductReference
2,6-LutidineB(C₆F₅)₃H₂[(CH₃)₂C₅H₃NH]⁺[HB(C₆F₅)₃]⁻ cardiff.ac.uk
2,6-LutidineB(C₆F₅)₃CO₂ / H₂[(CH₃)₂C₅H₃NH]⁺[HC(O)OB(C₆F₅)₃]⁻ cardiff.ac.uk

Other Catalytic and Reagent Roles in Organic Synthesis

A review of the current scientific literature does not reveal any specific examples of 4-ethynyl-2,6-dimethylpyridine being used for other catalytic or specific reagent roles in organic synthesis beyond its potential as a component of FLPs. Its parent compound, 2,6-lutidine, is commonly used as a non-nucleophilic, sterically hindered base in a variety of organic transformations. acs.orgnih.gov It is plausible that 4-ethynyl-2,6-dimethylpyridine could serve a similar function as a mild base, with the ethynyl (B1212043) group remaining as a spectator or a handle for subsequent functionalization. However, specific research findings detailing such applications are currently unavailable.

Q & A

Q. What are the recommended synthetic routes for 4-Ethynyl-2,6-dimethyl-pyridine in laboratory settings?

Methodological Answer: A plausible synthesis involves modifying established protocols for pyridine derivatives. For example, starting with 2,6-dimethyl-pyridine ( ), introduce an ethynyl group via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by deprotection. Key steps include:

Oxidation : Use chromium-based oxidants (e.g., CrO₃ in H₂SO₄) to activate the pyridine ring, as demonstrated in the synthesis of dipicolinic acid derivatives ().

Functionalization : Couple the ethynyl group under inert conditions (N₂ atmosphere) with CuI/Pd(PPh₃)₄ catalysis.

Purification : Employ column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (retention time ~1.6 minutes under QC-SMD-TFA05 conditions, as in ).

Q. Table 1: Example Reaction Parameters

StepReagent/ConditionYield (%)Reference
OxidationCrO₃ (40-65% w/w), 70-115°C80-90
Sonogashira CouplingPd(PPh₃)₄, CuI, TMS-acetylene~70

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural determination of pyridine derivatives like this compound?

Methodological Answer: SC-XRD requires high-quality crystals. Use slow vapor diffusion (e.g., hexane into dichloromethane solution) to grow crystals. Refinement with SHELX software ( ) is critical:

Data Collection : Maintain 295 K temperature to minimize thermal motion (as in ).

Refinement : Apply anisotropic displacement parameters and resolve disorder using PART instructions in SHELXL.

Validation : Check R-factor convergence (<0.06) and mean C-C bond length deviations (±0.003 Å) ().

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing this compound derivatives?

Methodological Answer: Contradictions often arise from isotopic patterns or tautomerism. Strategies include:

Isotopic Analysis : Compare experimental LCMS (e.g., m/z 845 [M+H]⁺ in ) with theoretical isotopic distributions using tools like mzCloud.

Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and -40°C.

Complementary Techniques : Use IR spectroscopy to identify ethynyl C≡C stretches (~2100 cm⁻¹) and XPS for elemental composition validation.

Q. Table 2: Data Contradiction Resolution Workflow

IssueTechniqueCritical Parameter
Mass discrepancyHigh-resolution MSΔm/z < 5 ppm
Signal splittingVT-NMRTemperature gradient

Q. What density-functional theory (DFT) parameters are critical for modeling the electronic properties of this compound?

Methodological Answer: Accurate DFT modeling requires:

Hybrid Functionals : B3LYP (Becke’s exact exchange + Lee-Yang-Parr correlation) minimizes errors in atomization energies (average deviation ~2.4 kcal/mol, ).

Basis Sets : Use 6-311++G(d,p) for geometry optimization and LANL2DZ for transition metals if catalytic studies are involved.

Solvent Effects : Include implicit solvation (e.g., PCM model) with dielectric constants matching reaction conditions.

Q. Key Validation Metrics :

  • Compare computed vs. experimental UV-Vis spectra (λmax deviations <10 nm).
  • Match vibrational frequencies (IR/Raman) with <5% error.

Q. How can researchers design experiments to address discrepancies in catalytic activity studies involving this compound ligands?

Methodological Answer:

Control Experiments : Compare catalytic turnover numbers (TON) with/without the ligand to isolate its effect ().

Isomer Analysis : Use HPLC or chiral columns to separate stereoisomers (e.g., cis/trans or enantiomers) that may exhibit divergent activities.

Kinetic Profiling : Perform time-resolved studies under pseudo-first-order conditions to identify rate-determining steps.

Q. What strategies ensure reproducibility in multi-step syntheses of this compound derivatives?

Methodological Answer:

Stoichiometric Precision : Use automated syringes for reagent addition (e.g., CrO₃ in H₂SO₄, ).

In Situ Monitoring : Employ ReactIR or LCMS to track intermediates ().

Documentation : Adhere to IUPAC guidelines and report yields, purity (e.g., 99.5% ±0.2, ), and spectroscopic data in SI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.